molecular formula C11H7ClOS B1350412 5-(4-Chlorophenyl)thiophene-2-carbaldehyde CAS No. 38401-71-7

5-(4-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B1350412
CAS No.: 38401-71-7
M. Wt: 222.69 g/mol
InChI Key: JFAKPLYPDADDKE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiophene-2-carbaldehyde: is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Chlorophenyl)thiophene-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties in these materials .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

    5-Phenylthiophene-2-carbaldehyde: Similar structure but lacks the chlorine substituent.

    5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Contains a fluorine substituent instead of chlorine.

    5-(4-Bromophenyl)thiophene-2-carbaldehyde: Contains a bromine substituent instead of chlorine

Uniqueness: The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)thiophene-2-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

IUPAC Name

5-(4-chlorophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAKPLYPDADDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377034
Record name 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38401-71-7
Record name 5-(4-Chlorophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)thiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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